11,13-dimethyl-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dimethyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents under reflux conditions . The reaction conditions often include the use of solvents such as p-xylene and bases like sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7,9-dimethyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7,9-dimethyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,9-dimethyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibits kinase inhibition properties and potential therapeutic uses.
Thieno[2,3-d]pyrimidines: Similar in structure and known for their diverse biological activities.
Uniqueness
7,9-dimethyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of a pyrido and thieno ring system fused with a pyrimidine core. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent .
Properties
Molecular Formula |
C17H13N3O2S |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
11,13-dimethyl-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C17H13N3O2S/c1-9-8-10(2)18-15-12(9)13-14(23-15)16(21)20(17(22)19-13)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,22) |
InChI Key |
NXWBERXPZCZKOR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=O)N3)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=O)N3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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